molecular formula C9H19ClN2O B1377800 3-Amino-3-cyclohexylpropanamide hydrochloride CAS No. 1375473-18-9

3-Amino-3-cyclohexylpropanamide hydrochloride

Cat. No. B1377800
M. Wt: 206.71 g/mol
InChI Key: HZZANZGAAPZYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-cyclohexylpropanamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O . It is used in scientific research with applications ranging from medicinal chemistry to material science.


Molecular Structure Analysis

The molecular structure of 3-Amino-3-cyclohexylpropanamide hydrochloride is characterized by an average mass of 206.713 Da and a monoisotopic mass of 206.118591 Da .

Scientific Research Applications

  • Synthesis of Tetrahydro-m-thiazines and Related Compounds : Research by Cherbuliez et al. (1967) describes the reaction of 3-Aminopropanol with aryl(or aralkyl or alkyl)isothiocyanates to yield thio-ureas, which upon reflux with hydrochloric acid, cyclize to form hydrothiazines. These hydrothiazines, including 2-(R-imino)-tetrahydro-m-thiazines and 2-(R-amino)-dihydro-Δ2-m-thiazines, have applications in organic synthesis and medicinal chemistry (Cherbuliez et al., 1967).

  • Production of Cyclohex-3-enamines : Álvarez-Pérez and Marco-Contelles (2009) demonstrated a simple and efficient synthesis method for N-substituted cyclohex-3-enamines, starting from commercially available trans-4-aminocyclohexanol hydrochloride. These compounds are valuable intermediates in medicinal chemistry (Álvarez-Pérez & Marco-Contelles, 2009).

  • Acrylamide Reduction in Food Processing : Wu et al. (2018) found that 3-Aminopropanamide (3-APA), a precursor of acrylamide in the Maillard reaction, can reduce acrylamide in food products by forming adducts through Michael addition. This discovery is significant in controlling food contaminants and improving food safety (Wu et al., 2018).

  • Synthesis of α‐Amino Acids and α‐N‐Hydroxyamino Acids : Oppolzer et al. (1992) developed a method for the asymmetric synthesis of α‐amino acids and α‐N‐hydroxyamino acids from N-acylbornane-10,2-sultams, showing the versatility of amino propanamide derivatives in producing complex organic compounds (Oppolzer et al., 1992).

  • Pharmaceutical Applications in Esophageal Burn Treatment : Guven et al. (2008) explored the use of 3-amino benzamide in treating caustic esophageal burns, highlighting the therapeutic potential of related compounds in managing tissue damage and promoting healing (Guven et al., 2008).

properties

IUPAC Name

3-amino-3-cyclohexylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZANZGAAPZYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-cyclohexylpropanamide hydrochloride

CAS RN

1375473-18-9
Record name 3-amino-3-cyclohexylpropanamide hydrochloride
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